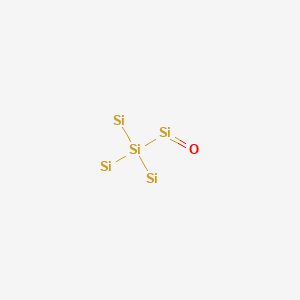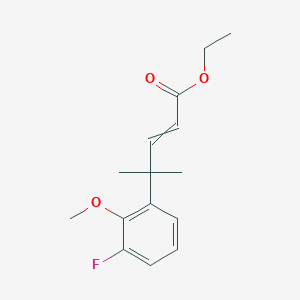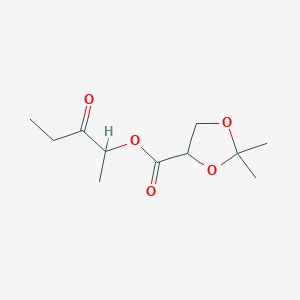
1,2-Benzenediamine, N,N'-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, N,N’-dipropyl- is an organic compound with the molecular formula C12H20N2 It is a derivative of 1,2-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenediamine, N,N’-dipropyl- can be synthesized through a multi-step process. One common method involves the lithiation of primary 1,2-benzenediamine, followed by reaction with the appropriate acyl chloride and reduction with lithium aluminium hydride (LiAlH4) . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 1,2-benzenediamine, N,N’-dipropyl- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining purity and yield, would apply. Large-scale production would likely involve optimization of reaction conditions and purification processes to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediamine, N,N’-dipropyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent 1,2-benzenediamine.
Substitution: It can undergo substitution reactions where the propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can regenerate the parent diamine.
Applications De Recherche Scientifique
1,2-Benzenediamine, N,N’-dipropyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, N,N’-dipropyl- involves its interaction with various molecular targets. The propyl groups increase its lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediamine: The parent compound without the propyl groups.
N,N’-Dimethyl-1,2-benzenediamine: A similar compound with methyl groups instead of propyl groups.
N,N’-Diethyl-1,2-benzenediamine: A similar compound with ethyl groups instead of propyl groups.
Uniqueness
1,2-Benzenediamine, N,N’-dipropyl- is unique due to the presence of propyl groups, which confer different physical and chemical properties compared to its analogs. These properties can affect its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
573979-51-8 |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-N,2-N-dipropylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Clé InChI |
OKCUXZXAASMPMC-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC=CC=C1NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)


![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)


![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)


